2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid
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Overview
Description
2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring substituted with a hydroxy group and an acetic acid moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxylic acid, followed by cyclization and subsequent functionalization to introduce the hydroxy group . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield benzimidazole carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy group and the benzimidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, leading to therapeutic effects .
Comparison with Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)acetic acid: Lacks the hydroxy group, which may affect its biological activity.
5-Hydroxy-1H-benzo[d]imidazole: Lacks the acetic acid moiety, which may influence its solubility and reactivity.
Uniqueness: 2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid is unique due to the presence of both the hydroxy group and the acetic acid moiety. This combination enhances its solubility, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(5-hydroxybenzimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c12-6-1-2-8-7(3-6)10-5-11(8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) |
InChI Key |
NPYWDONLYIWCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CN2CC(=O)O |
Origin of Product |
United States |
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